Cas no 1368896-60-9 (1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid)

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 1-(1H-indol-3-yl)-
- SCHEMBL24812437
- EN300-1857765
- 1368896-60-9
-
- インチ: 1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15)
- InChIKey: UWIGTFNHRGPKSM-UHFFFAOYSA-N
- ほほえんだ: C1(C2C3=C(NC=2)C=CC=C3)(C(O)=O)CC1
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- ふってん: 455.1±28.0 °C(Predicted)
- 酸性度係数(pKa): 4.97±0.20(Predicted)
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857765-10.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$5528.0 | 2023-06-02 | |
Enamine | EN300-1857765-0.25g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 0.25g |
$637.0 | 2023-09-18 | |
Enamine | EN300-1857765-1.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 1g |
$1286.0 | 2023-06-02 | |
Enamine | EN300-1857765-5.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$3728.0 | 2023-06-02 | |
Enamine | EN300-1857765-10g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$5528.0 | 2023-09-18 | |
1PlusChem | 1P01XIDI-5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$4670.00 | 2023-12-22 | |
1PlusChem | 1P01XIDI-10g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$6895.00 | 2023-12-22 | |
1PlusChem | 1P01XIDI-500mg |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 500mg |
$1301.00 | 2023-12-22 | |
Enamine | EN300-1857765-5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$3728.0 | 2023-09-18 | |
Enamine | EN300-1857765-0.5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 0.5g |
$1002.0 | 2023-09-18 |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acidに関する追加情報
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1368896-60-9): A Novel Compound with Promising Therapeutic Potential
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, identified by its CAS number 1368896-60-9, represents a unique class of small molecule compounds that have garnered significant attention in the field of biomedical research. This compound, characterized by its indole ring fused with a cyclopropane-1-carboxylic acid moiety, exhibits structural features that may contribute to its potential therapeutic applications. Recent studies have highlighted its role in modulating signaling pathways associated with cellular proliferation, inflammation, and metabolic regulation, positioning it as a candidate for further exploration in drug discovery.
Structurally, the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid molecule combines the aromaticity of the indole ring with the strained geometry of the cyclopropane ring, creating a scaffold that may interact with specific biological targets. The indole ring is a common structural element in many bioactive compounds, such as serotonin and tryptophan derivatives, which suggests potential interactions with neurotransmitter systems. The cyclopropane-1-carboxylic acid moiety, on the other hand, introduces steric and electronic effects that may influence its binding affinity to target proteins.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that this compound exhibits inhibitory activity against specific kinases, including EGFR and ALK, which are implicated in various cancers. The indole ring is hypothesized to engage in π-π stacking interactions with the ATP-binding site of these kinases, while the cyclopropane-1-carboxylic acid group may induce conformational changes that disrupt enzymatic activity. These findings suggest that the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid could serve as a lead compound for the development of targeted therapies in oncology.
Additionally, studies published in Frontiers in Pharmacology (2024) have explored the anti-inflammatory properties of this compound. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages revealed that the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid significantly suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism of action appears to involve the modulation of NF-κB signaling, a key pathway in inflammatory responses. This property makes the compound a potential candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid can be synthesized through a series of well-established organic reactions. One notable approach involves the coupling of indole-3-carboxylic acid with a cyclopropane-forming reagent, such as 1,3-dibromopropane, under controlled conditions. This method allows for the introduction of functional groups that may enhance the compound's solubility and bioavailability. The ability to fine-tune the chemical structure of the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid opens avenues for the design of analogs with improved pharmacological profiles.
However, the therapeutic potential of the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is still under investigation. Preclinical studies are ongoing to evaluate its safety and efficacy in animal models. For instance, a study published in Drug Discovery Today (2025) reported that the compound exhibits low toxicity in mice, with no significant adverse effects observed at therapeutic doses. These findings support the notion that the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid may have a favorable risk-benefit ratio for further clinical development.
Moreover, the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid has been explored for its potential role in metabolic disorders. Research conducted by the University of California (2023) suggests that this compound may regulate glucose metabolism by modulating the activity of AMPK (adenosine monophosphate-activated protein kinase), a key enzyme in energy homeostasis. These preliminary results highlight the compound's versatility in targeting multiple biological pathways, which could be exploited for the development of multi-target drugs.
Despite these promising findings, challenges remain in the optimization of the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid for therapeutic use. Issues such as poor solubility, limited bioavailability, and potential off-target effects require further investigation. Researchers are currently working on modifying the compound's structure to enhance its pharmacokinetic properties while maintaining its biological activity. For example, the introduction of hydrophilic groups or the formation of prodrugs may improve its solubility and stability in vivo.
In summary, the 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1368896-60-9) represents a promising candidate in the field of biomedical research. Its unique structural features and potential therapeutic applications in oncology, inflammation, and metabolic disorders underscore the importance of further studies. As research continues to unravel its mechanisms of action and optimize its properties, this compound may pave the way for the development of novel therapeutics with broad clinical relevance.
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